molecular formula C10H11NO2 B165891 6-methoxy-2-methyl-1H-indol-7-ol CAS No. 135855-29-7

6-methoxy-2-methyl-1H-indol-7-ol

Cat. No. B165891
M. Wt: 177.2 g/mol
InChI Key: JJMFXJDWWILGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-2-methyl-1H-indol-7-ol, also known as 6-MMI, is a naturally occurring indole alkaloid found in various plants such as the bark of Tabernaemontana divaricata, commonly known as crepe jasmine. It has been the subject of scientific research due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of 6-methoxy-2-methyl-1H-indol-7-ol is not fully understood, but it is believed to act on multiple targets. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

6-methoxy-2-methyl-1H-indol-7-ol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis, the formation of new blood vessels that supply nutrients to tumors. It also exhibits anti-inflammatory effects by inhibiting the production of inflammatory mediators. Furthermore, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 6-methoxy-2-methyl-1H-indol-7-ol in lab experiments is its natural occurrence, which makes it a potentially safer alternative to synthetic compounds. Additionally, its multiple targets of action make it a promising candidate for the treatment of various diseases. However, its limited availability and difficulty in synthesizing it in large quantities may pose a challenge for researchers.

Future Directions

Future research on 6-methoxy-2-methyl-1H-indol-7-ol should focus on its potential therapeutic applications in the treatment of various diseases. Studies should also investigate its mechanism of action in greater detail to fully understand its effects on different targets. Additionally, research should be conducted to optimize the synthesis method and improve the yield of 6-methoxy-2-methyl-1H-indol-7-ol to facilitate its use in lab experiments. Finally, clinical trials should be conducted to evaluate the safety and efficacy of 6-methoxy-2-methyl-1H-indol-7-ol in humans.
Conclusion
In conclusion, 6-methoxy-2-methyl-1H-indol-7-ol is a naturally occurring indole alkaloid with potential therapeutic properties. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising candidate for the treatment of various diseases. Future research should focus on its potential therapeutic applications, mechanism of action, and optimization of synthesis methods.

Synthesis Methods

The synthesis of 6-methoxy-2-methyl-1H-indol-7-ol can be achieved through a multistep process starting with the reaction of 2-methylindole with paraformaldehyde and formic acid to produce 6-methoxy-2-methyl-1-formylindole. This intermediate is then reduced using sodium borohydride to yield 6-methoxy-2-methyl-1H-indol-7-ol.

Scientific Research Applications

6-methoxy-2-methyl-1H-indol-7-ol has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that it exhibits anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

135855-29-7

Product Name

6-methoxy-2-methyl-1H-indol-7-ol

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

IUPAC Name

6-methoxy-2-methyl-1H-indol-7-ol

InChI

InChI=1S/C10H11NO2/c1-6-5-7-3-4-8(13-2)10(12)9(7)11-6/h3-5,11-12H,1-2H3

InChI Key

JJMFXJDWWILGRF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C(=C(C=C2)OC)O

Canonical SMILES

CC1=CC2=C(N1)C(=C(C=C2)OC)O

synonyms

1H-Indol-7-ol,6-methoxy-2-methyl-(9CI)

Origin of Product

United States

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